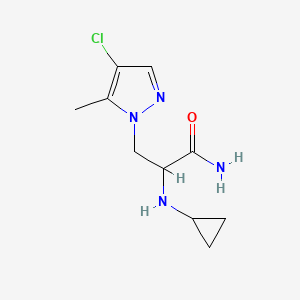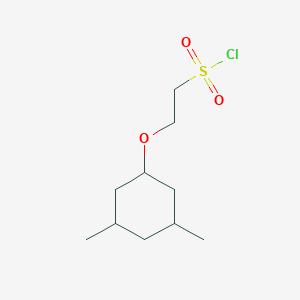![molecular formula C20H15FO2 B13619645 2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives It features a benzaldehyde group substituted with a benzyloxy group and a fluorine atom on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with benzyloxybenzene under specific conditions. One common method includes the use of a vanadium (V) chiral salen complex and imidazole to facilitate the enantioselective cyanoformylation with ethyl cyanoformate, forming the corresponding cyanohydrin carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) and various nucleophiles can be employed under appropriate conditions
Major Products
Oxidation: Formation of 2-[4-(Benzyloxy)-2-fluorophenyl]benzoic acid.
Reduction: Formation of 2-[4-(Benzyloxy)-2-fluorophenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The benzyloxy and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyloxybenzaldehyde
- 4-Hydroxybenzaldehyde
- o-Anisaldehyde
- 2,5-Dimethoxybenzaldehyde
- 2,6-Dimethoxybenzaldehyde
- 2,3-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzaldehyde
- 3,5-Dimethoxybenzaldehyde
- p-Anisaldehyde
- Veratraldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 4-Methoxybenzylchloride
- 2-Nitrobenzaldehyde
- Salicylaldehyde
- 3-(Methoxymethoxy)benzaldehyde
- (Trifluoromethoxy)benzene
Uniqueness
2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde is unique due to the presence of both a benzyloxy group and a fluorine atom on the aromatic ring
Propriétés
Formule moléculaire |
C20H15FO2 |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-(2-fluoro-4-phenylmethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C20H15FO2/c21-20-12-17(23-14-15-6-2-1-3-7-15)10-11-19(20)18-9-5-4-8-16(18)13-22/h1-13H,14H2 |
Clé InChI |
TWQAEHHFQZARRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC=CC=C3C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)













